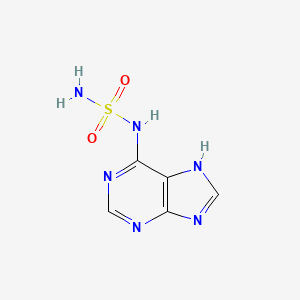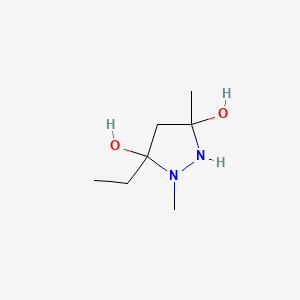
4-Thiazolmethanthiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolemethanethiol is an organic compound with the molecular formula C4H5NS2. It is a member of the thiazole family, which consists of a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science .
Wissenschaftliche Forschungsanwendungen
4-Thiazolemethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: It is a key component in the development of pharmaceuticals, such as antibiotics and antiviral drugs.
Industry: Thiazole compounds are used in the production of dyes, pigments, and rubber vulcanization agents.
Wirkmechanismus
Target of Action
Thiazole derivatives have been reported to interact with various biological targets such as toll-like receptor 4 (tlr4) in non-small cell lung carcinoma cells , and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Histone Deacetylase (HDAC) in cancer cells .
Mode of Action
Thiazole derivatives have been shown to induce dna damage, cell cycle arrest in the g2/m phase, and apoptosis as indicated by annexin-v staining and the activation of caspases . They also modulate the expression and activity of several factors .
Biochemical Pathways
Thiazole derivatives have been associated with the regulation of cell adhesion molecules (cams) through bioinformatics methods . They have also been linked to the oxidation of Krebs’ cycle intermediates .
Pharmacokinetics
Thiazole derivatives are known to exhibit diverse biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been shown to induce apoptosis and inhibit cell migration . They have also demonstrated excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and maximal electroshock seizure tests .
Action Environment
Thiazolo [5,4- d ]thiazole-based organic sensitizers have been designed for producing semitransparent dye-sensitized solar cells (dsscs) for greenhouse integration , suggesting that environmental factors such as light can influence the action of thiazole derivatives.
Biochemische Analyse
Biochemical Properties
4-Thiazolemethanethiol, like other thiazoles, plays a significant role in various biochemical reactions. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, thiazoles are found in Vitamin B1 (thiamine), which plays a crucial role in the body’s energy metabolism
Molecular Mechanism
Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This suggests that 4-Thiazolemethanethiol could potentially interact with biomolecules through these mechanisms, leading to changes in gene expression or enzyme activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Thiazolemethanethiol can be synthesized through several methods. One common approach involves the reaction of α-haloketones with thiourea or thioamides under solvent-free conditions or in the presence of a suitable solvent. The reaction typically occurs at elevated temperatures, such as 110°C, and can be facilitated by microwave irradiation to improve yields .
Industrial Production Methods: In industrial settings, the synthesis of 4-Thiazolemethanethiol often employs green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and microwave-assisted synthesis. These methods not only reduce waste but also enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Thiazolemethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Thiazole: The parent compound of the thiazole family.
2-Aminothiazole: Known for its antimicrobial properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Benzothiazole: Exhibits significant biological activities, including anticancer and antimicrobial properties
Uniqueness of 4-Thiazolemethanethiol: 4-Thiazolemethanethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Eigenschaften
IUPAC Name |
1,3-thiazol-4-ylmethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCMPUVRAZFKCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653455 |
Source


|
| Record name | (1,3-Thiazol-4-yl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104256-57-7 |
Source


|
| Record name | (1,3-Thiazol-4-yl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)


![(3S,6S)-3,6-bis[(2R)-butan-2-yl]-1,4-dihydroxypiperazine-2,5-dione](/img/structure/B561254.png)






![(1R,2R,4S,8R,10R,14R,18S)-14-hydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-ene-11,17-dione](/img/structure/B561271.png)
![(E)-S-(benzo[d]thiazol-2-yl)-N-ethylidenethiohydroxylamine](/img/structure/B561272.png)
